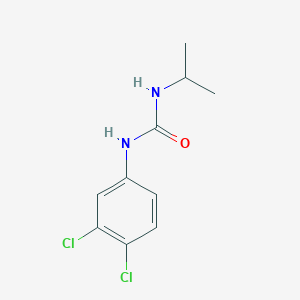

1-(3,4-Dichlorophenyl)-3-isopropylurea

Description

Structure

3D Structure

Properties

CAS No. |

5310-97-4 |

|---|---|

Molecular Formula |

C10H12Cl2N2O |

Molecular Weight |

247.12 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C10H12Cl2N2O/c1-6(2)13-10(15)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H2,13,14,15) |

InChI Key |

RZQPXSLCCNNRHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Biological Interactions and Biochemical Mechanism of Action

Inhibition of Photosystem II (PSII) Electron Transport

1-(3,4-Dichlorophenyl)-3-isopropylurea is a highly specific and sensitive inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. vedantu.com Its inhibitory action directly targets the electron transport chain, a fundamental process in the light-dependent reactions of photosynthesis.

The molecular target of this compound is the D1 protein, a core subunit of the PSII reaction center. unl.eduunipd.it Specifically, it binds to the QB binding site on the D1 protein. unipd.itmdpi.com This binding is competitive with plastoquinone (B1678516) (PQ), the native molecule that shuttles electrons away from PSII. vedantu.comunipd.it The herbicide's affinity for this site effectively blocks the binding of plastoquinone, thereby halting the forward flow of electrons. unl.edu The interaction involves the formation of hydrogen bonds with specific amino acid residues within the binding niche, such as His215. mdpi.com

| Parameter | Description | References |

| Primary Target | Photosystem II (PSII) | vedantu.comumn.edumdpi.com |

| Binding Protein | D1 protein of the PSII reaction center | unl.eduunipd.itmdpi.com |

| Specific Binding Site | QB plastoquinone-binding niche | unipd.itmdpi.comscienceopen.com |

| Mechanism of Binding | Competitive inhibition with plastoquinone | vedantu.comunipd.it |

| Key Amino Acid Interaction | Hydrogen bonding with residues like His215 | mdpi.com |

By occupying the QB binding site, this compound physically obstructs the transfer of electrons from the primary quinone electron acceptor, QA, to the secondary quinone electron acceptor, QB. nih.gov This blockage creates a bottleneck in the photosynthetic electron transport chain. unl.edunih.gov The electrons energized by light in the PSII reaction center are unable to be transferred downstream to Photosystem I, effectively interrupting the linear electron flow from water to NADP+. unl.edu This interruption not only stops the production of reducing power but also leads to the accumulation of reduced QA.

Impact on Core Metabolic Processes in Plants

The cessation of electron flow within PSII has immediate and profound consequences for the primary energy-producing pathways in plants. The synthesis of ATP and NADPH, the energy currency and reducing power for the cell, is directly compromised. unl.edu

The flow of electrons through the photosynthetic transport chain is coupled to the pumping of protons across the thylakoid membrane, which generates the proton motive force necessary for ATP synthase to produce ATP. By halting electron transport, this compound prevents the generation of this proton gradient, thereby inhibiting ATP synthesis. unl.edu Concurrently, the lack of electron flow to Photosystem I means that Ferredoxin-NADP+ reductase cannot reduce NADP+ to NADPH. nih.gov The disruption of the synthesis of both ATP and NADPH starves the plant of the essential energy and reducing equivalents required for anabolic processes. unl.edu

| Metabolic Process | Effect of this compound | Mechanism | References |

| ATP Synthesis | Inhibition | Prevents the generation of a proton gradient across the thylakoid membrane. | unl.edu |

| NADPH Biosynthesis | Inhibition | Blocks electron flow to Photosystem I, preventing the reduction of NADP+. | unl.edunih.gov |

The Calvin-Benson Cycle, the metabolic pathway responsible for carbon dioxide fixation, is entirely dependent on a continuous supply of ATP and NADPH from the light-dependent reactions. unl.edu The inhibition of ATP and NADPH production by this compound directly leads to the impairment of CO2 fixation. vedantu.comunl.edu Without these energy inputs, the cycle cannot regenerate its starting molecule, ribulose-1,5-bisphosphate, nor can it reduce 3-phosphoglycerate (B1209933) to form sugars. Studies have shown that the inhibition of CO2 fixation in isolated chloroplasts by this compound can be partially reversed by the addition of certain dicarboxylic acids like L-malate, which can participate in alternative metabolic shuttles. nih.govnih.gov

Specificity of Biochemical Targets in Photosynthetic Organisms

The herbicidal activity of this compound is highly specific to photosynthetic organisms due to its precise targeting of the D1 protein within Photosystem II. unl.edumdpi.com This protein and its QB binding site are highly conserved across plants, algae, and cyanobacteria. mdpi.com Non-photosynthetic organisms lack this target and are therefore unaffected by its primary mechanism of action. The effectiveness of the herbicide can vary between different plant species, which may be attributed to slight variations in the amino acid sequence of the D1 protein, affecting the binding affinity of the inhibitor. unl.edu This high degree of target specificity makes it an effective herbicide while minimizing direct impact on non-photosynthetic life forms.

Metabolic Pathways and Biotransformation Dynamics

Plant Metabolism of Phenylurea Herbicides

The metabolic fate of phenylurea herbicides in plants is a complex process designed to mitigate their toxic effects. This detoxification is typically achieved through a three-phase process involving transformation, conjugation, and sequestration. unl.edunih.govcambridge.org The initial and often rate-limiting step is the enzymatic modification of the herbicide molecule, primarily catalyzed by a versatile group of enzymes known as cytochrome P450 monooxygenases. sci-hub.st

Cytochrome P450s (P450s) are a superfamily of heme-containing enzymes that play a critical role in the oxidative metabolism of a vast array of endogenous and exogenous compounds, including herbicides. sci-hub.stnih.gov In plants, P450s are central to Phase I of xenobiotic detoxification. nih.govucanr.edu They catalyze reactions that introduce or expose functional groups (e.g., hydroxyl groups) on the herbicide molecule, which increases its polarity and prepares it for subsequent detoxification steps. nih.govresearchgate.net This initial modification is crucial as it generally reduces the phytotoxicity of the herbicide and facilitates its conjugation in Phase II. ucanr.eduresearchgate.net

Research has identified several key P450 gene families that are instrumental in the metabolism of phenylurea and other herbicides. The expression of these genes can confer herbicide tolerance or resistance in various plant species. uwa.edu.au Among the most significant are the CYP71, CYP76, and CYP81 families. acs.orgfrontiersin.org

CYP71 Clan: Members of this clan, particularly the CYP81 family, are central to herbicide metabolism in both crops and weeds. nih.govacs.org For instance, CYP71A10 from soybeans has been shown to metabolize the phenylurea herbicide chlortoluron. researchgate.net In maize, multiple members of the CYP81A subfamily are responsible for detoxifying a structurally diverse range of herbicides. acs.orgresearchgate.net

CYP76 Family: This family has demonstrated a dual function, participating in the metabolism of both natural plant compounds (monoterpenols) and xenobiotics like phenylurea herbicides. nih.govnih.gov Specifically, CYP76B1, isolated from Jerusalem artichoke, efficiently metabolizes a wide range of phenylureas through dealkylation, converting them into nonphytotoxic compounds. nih.gov In Arabidopsis thaliana, CYP76C1, CYP76C2, and CYP76C4 have also been shown to metabolize phenylurea herbicides, and their expression can confer herbicide tolerance. nih.govnih.gov

CYP81 Family: This family is frequently implicated in conferring metabolic resistance to herbicides across multiple modes of action. uwa.edu.aufrontiersin.org For example, a P450 from the CYP81A subfamily in rice, CYP81A6, is responsible for tolerance to bentazon and sulfonylurea herbicides. acs.org Similarly, certain CYP81A enzymes in maize are instrumental in detoxifying a range of herbicides. acs.orgresearchgate.net

Table 1: Key Cytochrome P450 Families in Phenylurea Herbicide Metabolism

| P450 Family/Subfamily | Plant Species | Function | References |

|---|---|---|---|

| CYP71A10 | Soybean | Metabolizes phenylurea herbicide chlortoluron | researchgate.net |

| CYP76B1 | Jerusalem artichoke | Catalyzes double N-dealkylation of phenylureas | nih.gov |

| CYP76C1, C2, C4 | Arabidopsis thaliana | Metabolize phenylurea herbicides, conferring tolerance | nih.gov, nih.gov |

| CYP81 Family | Maize, Rice, various weeds | Detoxifies diverse herbicides, including phenylureas | uwa.edu.au, acs.org, frontiersin.org |

The primary catalytic reactions mediated by P450s in the metabolism of phenylurea herbicides are N-demethylation and ring-hydroxylation. sci-hub.st These oxidative reactions are the initial steps in the detoxification pathway.

N-Demethylation: This process involves the removal of methyl groups from the nitrogen atoms of the urea (B33335) side chain. researchgate.net For many N,N-dimethyl-substituted phenylurea herbicides, metabolism is initiated by a sequential N-demethylation. researchgate.net The P450 enzyme CYP76B1, for instance, catalyzes the double N-dealkylation of phenylureas. nih.gov This process typically involves the hydroxylation of a carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously breaks down, releasing formaldehyde (B43269) and the demethylated herbicide. nih.govnih.gov

Ring-Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group directly to the aromatic phenyl ring of the herbicide. researchgate.net This hydroxylation increases the molecule's polarity, making it more water-soluble and susceptible to subsequent conjugation reactions. nih.gov Theoretical studies on phenylurea herbicides confirm that hydroxyl radical addition to the aromatic ring is a primary transformation pathway. researchgate.net

The detoxification of 1-(3,4-Dichlorophenyl)-3-isopropylurea and other herbicides in plants is a coordinated, three-phase process that transforms, conjugates, and ultimately sequesters the xenobiotic. nih.govresearchgate.netresearchgate.net

Phase I: As detailed above, this phase involves the initial modification of the herbicide, primarily through oxidation, hydroxylation, and dealkylation reactions catalyzed by P450s. ucanr.eduresearchgate.net The goal of Phase I is to introduce a reactive functional group suitable for Phase II reactions. nih.gov

Phase II: The modified, and often still somewhat toxic, herbicide metabolites from Phase I are conjugated with endogenous, hydrophilic molecules. unl.eduresearchgate.net This step significantly increases the water solubility of the metabolites and further reduces their toxicity. unl.edu Key conjugating molecules include glutathione (B108866) and various sugars. researchgate.net

Phase III: In the final phase, the non-phytotoxic herbicide conjugates created in Phase II are transported and sequestered away from metabolically active sites in the cell. researchgate.netresearchgate.net This compartmentalization prevents any potential interference with cellular processes. pesticidestewardship.org

Phase II conjugation reactions are critical for detoxifying the products of Phase I metabolism. These reactions are catalyzed by specific transferase enzymes.

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of the tripeptide glutathione to the herbicide metabolite. illinois.eduunl.edu This is a major detoxification pathway for several classes of herbicides. researchgate.net The resulting glutathione conjugate is recognized by specific transporters for removal from the cytosol. unl.edu This process effectively neutralizes the xenobiotic's reactivity. illinois.edu

Sugar Conjugation: UDP-glycosyltransferases (UGTs) catalyze the attachment of sugars, most commonly glucose, to the hydroxylated herbicide metabolites formed in Phase I. nih.govresearchgate.net This process, known as glycosylation, results in the formation of O- or N-glucosides. unl.edu The addition of the sugar moiety increases water solubility and reduces the mobility and toxicity of the herbicide metabolite. unl.edu In some cases, tolerant plant cultivars can rapidly conjugate herbicides with glucose, preventing cellular damage. nih.gov

Table 2: Key Enzymes and Molecules in Phase II Detoxification

| Process | Key Enzymes | Endogenous Molecule | Outcome | References |

|---|---|---|---|---|

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione | Formation of a highly polar, non-toxic glutathione-herbicide conjugate | illinois.edu, unl.edu, researchgate.net |

| Sugar Conjugation | UDP-glycosyltransferases (UGTs) | Sugars (e.g., Glucose) | Formation of a water-soluble, non-toxic glucoside-herbicide conjugate | researchgate.net, nih.gov, unl.edu |

The final step in the detoxification pathway is the removal of the herbicide conjugates from the cytoplasm and their permanent storage. cambridge.orgucanr.edu This process, known as compartmentation or sequestration, is a unique feature of plant metabolism, as plants cannot excrete waste products in the same way animals do. unl.eduucanr.edu

The primary destination for these sequestered conjugates is the cell vacuole. nih.govunl.edu Specific transporters, such as ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast), actively pump the glutathione and glucose conjugates from the cytosol into the vacuole. researchgate.netresearchgate.netnih.gov Once inside the vacuole, the conjugates may undergo further processing or remain permanently stored. researchgate.netunl.edu Alternatively, some herbicide metabolites can be incorporated into insoluble cell wall components like lignin, effectively immobilizing them. ucanr.edunih.govpesticidestewardship.org This sequestration ensures that the detoxified herbicide cannot interfere with vital cellular functions in the cytoplasm or organelles. researchgate.net

Multi-Phase Detoxification Processes in Plants (Phase I, II, III)

Microbial Degradation in Environmental Compartments

Microbial degradation is the principal mechanism for the dissipation of Diuron from soil and aquatic environments. Microorganisms utilize this compound as a source of carbon and nutrients, breaking it down into various metabolites through distinct enzymatic reactions. The efficiency and pathways of this biodegradation are contingent on the prevailing redox conditions, leading to different metabolic fates under aerobic and anaerobic scenarios.

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of Diuron is a well-established process primarily initiated by microbial enzymes. The pathway involves sequential enzymatic attacks on the N-alkyl groups of the urea side chain, followed by the cleavage of the urea bridge itself.

The aerobic microbial metabolism of Diuron proceeds through successive N-demethylation steps, yielding two primary intermediate metabolites. The first step involves the removal of one methyl group to form 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU). Subsequent demethylation of DCPMU results in the formation of 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). researchgate.net

Diuron → DCPMU → DCPU → 3,4-dichloroaniline (B118046) (DCA)

| Abbreviation | Full Chemical Name | Role in Pathway |

|---|---|---|

| DCPMU | 1-(3,4-dichlorophenyl)-3-methylurea | Primary mono-demethylated metabolite |

| DCPU | 1-(3,4-dichlorophenyl)urea | Secondary di-demethylated metabolite |

| DCA | 3,4-dichloroaniline | Final hydrolyzed product |

A diverse array of microorganisms has been identified with the capability to degrade Diuron. These microbes have been isolated from various environments, including agricultural soils with a history of herbicide application. Both bacteria and fungi play significant roles in the aerobic biotransformation of this compound. Several bacterial consortia and pure strains have demonstrated the ability to completely break down Diuron. researchgate.netnih.gov

| Microbial Kingdom | Genera |

|---|---|

| Bacteria | Arthrobacter, Bacillus, Micrococcus, Pseudomonas, Sphingomonas |

| Fungi | Beauveria, Cunninghamella, Mortierella |

| Actinomycetes | Streptomyces |

Anaerobic Biotransformation Products and Processes

In the absence of oxygen, the microbial degradation of Diuron follows a different trajectory. While aerobic degradation is characterized by oxidative reactions like demethylation, anaerobic biotransformation is dominated by reductive processes. The primary anaerobic pathway observed is reductive dechlorination.

In this process, a chlorine atom is removed from the dichlorophenyl ring of the molecule. For instance, in anaerobic pond sediments, reductive dechlorination leads to the formation of the dechlorinated product, 3-(3-chlorophenyl)-1,1-dimethylurea. Under some anaerobic conditions in soil, the formation of N-(3-chlorophenyl)-N-methylurea (CPMU) has also been identified as a key metabolite. The rate of degradation under anaerobic conditions is often slower compared to aerobic environments, and complete mineralization is less common. researchgate.net

Influence of Environmental Factors on Microbial Degradation Rates

The kinetics of Diuron's microbial degradation are not intrinsic to the microorganisms alone but are heavily influenced by a suite of environmental variables. Factors such as temperature, pH, and nutrient availability can significantly alter the rate and extent of biotransformation.

Temperature is a critical factor governing the rate of microbial metabolism and, consequently, the degradation of Diuron. Generally, moderate temperatures are considered favorable for the complete microbial decomposition of the herbicide. The enzymatic reactions central to biodegradation are temperature-dependent, with reaction rates typically increasing with temperature up to an optimal point, beyond which enzyme denaturation can occur.

Research has shown that the optimal temperature for the biodegradation of Diuron by a Pseudomonas aeruginosa strain was found to be 25°C. researchgate.net While the Arrhenius equation is often used to model the temperature dependence of chemical reactions, its application to microbial degradation in natural environments can be complex. uzh.ch This is because temperature shifts not only affect enzyme kinetics but can also alter the composition and structure of the microbial community itself, leading to deviations from a simple Arrhenius-type behavior. uzh.ch Studies on the chemical hydrolysis of Diuron have demonstrated a clear temperature dependence, with a calculated activation energy of 127 ± 2 kJmol⁻¹, underscoring the thermodynamic influence of temperature on the breakdown of the molecule. nih.gov

| Condition | Observation | Reference |

|---|---|---|

| Moderate winter temperatures | Facilitated complete microbial decomposition in field studies. | |

| 25°C | Optimal temperature for biodegradation by Pseudomonas aeruginosa. | researchgate.net |

| 40°C | Chemical (abiotic) degradation half-life is approximately 4 months. | nih.gov |

Role of Organic Amendments in Biotransformation

The biotransformation of 1-(3,4-Dichlorophenyl)-3,3-dimethylurea (Diuron) in soil is a complex process significantly influenced by the addition of organic amendments. These amendments, which range from manure and compost to biochar and crop residues, alter the soil's physicochemical properties and microbial ecology, thereby affecting the degradation rates and pathways of the herbicide.

Research has shown that the type and maturity of the organic amendment play a crucial role in its effect on Diuron's fate. For instance, dissolved organic matter (DOM) originating from fresh organic amendments has been observed to increase the leaching of Diuron, potentially by forming mobile Diuron-DOM complexes. nih.govresearchgate.net This facilitated transport can move the herbicide through the soil profile, influencing where biotransformation occurs.

The impact of organic amendments on the degradation half-life (DT50) of Diuron has been a subject of detailed study. In a comparative analysis of anthropogenic soils rich in organic carbon (TPI-1 and TPI-2) and a sandy soil (NQo), the degradation of Diuron was faster in the soils with higher organic content. researchgate.net This suggests that the enhanced microbial activity in the organically enriched soils outweighed the effect of increased sorption.

Table 1: Degradation Half-Life (DT50) and Bound Residue Formation of Diuron in Different Soil Types

| Soil Type | Organic Carbon (%) | Diuron DT50 (days) | Bound Residue (%) at 70 days |

| TPI-1 | High | 66.65 | 44 |

| TPI-2 | High | 68.63 | 35 |

| NQo (Sandy) | Low | 88.86 | 17 |

Source: Adapted from research on Diuron degradation in anthropogenic soils. researchgate.net

The biotransformation of Diuron typically proceeds through N-demethylation, leading to the formation of primary metabolites such as 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) and 1-(3,4-dichlorophenyl) urea (DCPU). nih.gov Further degradation can lead to the formation of 3,4-dichloroaniline (DCA). nerc.ac.uk The presence of organic amendments can influence the rate of formation and subsequent degradation of these metabolites. Studies have shown that in some amended soils, there is a higher formation of non-extractable, or "bound," residues, where the herbicide or its metabolites become incorporated into the soil organic matter matrix. nih.gov

The effect of organic amendments is not uniform across all herbicides and amendment types. For example, a study on the dissipation of linuron, another phenylurea herbicide, found that its DT50 decreased significantly in soils amended with grape marc, while the DT50 of myclobutanil (B1676884) and diazinon (B1670403) increased in soils with the same amendment. core.ac.ukresearchgate.net This highlights the specificity of the interactions between the chemical structure of the pesticide, the composition of the organic amendment, and the native microbial populations.

Table 2: Effect of Various Organic Amendments on the Dissipation Half-Life (DT50) of Different Pesticides

| Pesticide | Unamended Soil DT50 (days) | Amended with Grape Marc DT50 (days) | Amended with Spent Mushroom Substrate DT50 (days) | Amended with Sewage Sludge DT50 (days) |

| Linuron | 108.3 | 22.4 | 67.2 | 47.7 |

| Diazinon | 25.1 | 56.5 | 45.4 | 48.9 |

| Myclobutanil | 110.1 | 185.2 | 288.5 | 223.7 |

Source: Adapted from a comparative study on pesticide dissipation in amended soils. core.ac.ukresearchgate.net

Furthermore, research into the interactions between Diuron and dissolved organic matter from four different organic amendments revealed that certain fresh amendments could increase Diuron leaching by up to 16% compared to control samples without DOM. nih.gov This effect was linked to the higher leaching of DOM from these specific amendments, which in turn increased the formation of Diuron-DOM complexes. The chemical nature of the DOM, particularly its aromatic and aliphatic content, appears to govern these interactions. nih.gov

Mechanisms of Herbicide Resistance in Target Organisms

Target-Site Resistance in Photosystem II

Diuron functions by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein, a core component of the PSII reaction center, thereby blocking the electron transport chain and halting ATP synthesis, which is essential for the plant's energy supply. nih.gov Target-site resistance to Diuron arises from genetic mutations that alter the D1 protein, reducing the herbicide's ability to bind effectively. pesticidestewardship.org

Characterization of Amino Acid Substitutions in the D1 Protein

The D1 protein is encoded by the psbA gene located in the chloroplast DNA. unl.edu Point mutations within this gene can lead to single amino acid substitutions in the D1 protein, conferring resistance to Diuron and other PSII-inhibiting herbicides. unl.edu These mutations are maternally inherited, which can slow the spread of resistance through pollen. unl.edu

Several specific amino acid substitutions in the D1 protein have been identified as conferring resistance to Diuron. One notable substitution is the change from valine to isoleucine at position 219 (Val219Ile), which has been observed in species like Poa annua. unl.edu Another significant mutation involves the substitution of serine at position 264 with glycine (B1666218) (Ser264Gly), although this particular change primarily confers resistance to triazine herbicides, it can also impact the binding of phenylurea herbicides like Diuron. unl.eduresearchgate.net In Portulaca oleacea, a serine to threonine substitution at the same position (Ser264Thr) has been shown to provide resistance to both phenylurea and triazine herbicides. unl.edu

The following table summarizes key amino acid substitutions in the D1 protein and their associated resistance to Diuron:

| Original Amino Acid | Substituted Amino Acid | Position | Resistant Species Example |

| Valine | Isoleucine | 219 | Poa annua |

| Serine | Threonine | 264 | Portulaca oleacea |

Structural Basis of Reduced Herbicide Binding Affinity

The amino acid substitutions within the D1 protein directly impact the structural integrity of the herbicide's binding niche. unl.edu The D1 protein has a specific pocket where Diuron binds, and the shape and chemical properties of this pocket are determined by the surrounding amino acid residues. nih.gov A single amino acid change can alter the conformation of this binding site, thereby reducing the affinity of Diuron for its target. pesticidestewardship.orgunl.edu

For instance, the substitution of a smaller amino acid with a bulkier one, or a change in the polarity of an amino acid, can create steric hindrance or unfavorable electrostatic interactions that prevent the herbicide molecule from docking correctly. nih.gov This reduced binding affinity means that a much higher concentration of the herbicide is required to inhibit PSII, rendering the standard application rates ineffective against the resistant organism. nih.gov Molecular docking studies have shown that Diuron forms hydrogen bonds with specific residues, such as His215, within the binding site of the D1 protein. nih.govunipd.it Mutations that alter these key interaction points are particularly effective in conferring resistance.

Ecological and Evolutionary Dynamics of Resistance Development

The development of herbicide resistance, including NTSR to Diuron, is a classic example of evolution by natural selection. The widespread and repeated use of a single herbicide creates intense selection pressure on weed populations, favoring the survival and reproduction of rare individuals that possess pre-existing resistance traits. researchgate.net

The rate of resistance evolution is influenced by a combination of factors, including the initial frequency of resistance alleles in the population, the intensity of the selection pressure (i.e., the frequency and rate of herbicide application), the genetics of the resistance trait (e.g., dominant vs. recessive, monogenic vs. polygenic), and the fitness of resistant individuals in the absence of the herbicide. cabidigitallibrary.org

A key concept in the evolutionary dynamics of herbicide resistance is the "fitness cost" associated with resistance mechanisms. In the absence of the herbicide, resistance traits may confer a disadvantage to the plant, such as reduced growth rate, lower competitive ability, or decreased seed production. researchgate.net This fitness cost can lead to a decrease in the frequency of resistant individuals in the population when the herbicide is not used. For example, a study on freshwater phytoplankton demonstrated that strains resistant to Diuron exhibited lower growth rates than their wild-type counterparts in the absence of the herbicide. nih.gov

However, the presence and magnitude of fitness costs can vary depending on the specific resistance mechanism and the environmental conditions. Some studies have found no significant fitness costs associated with NTSR, which can allow resistance to persist in the population even without continuous selection pressure.

Gene flow, through the movement of pollen or seeds from resistant populations, can also play a significant role in the spread of herbicide resistance across landscapes. cabidigitallibrary.org This can introduce resistance alleles into previously susceptible populations, accelerating the evolution of resistance.

The evolution of NTSR is often a gradual process, with resistance levels increasing over time as multiple genes with small effects accumulate in the population. This "creeping resistance" can be difficult to detect in its early stages, making it a significant challenge for weed management.

Interactive Table: Ecological and Evolutionary Factors in Diuron Resistance

| Factor | Description | Impact on Diuron Resistance Development |

| Selection Pressure | The intensity of weed control with Diuron (frequency and rate of application). | High selection pressure from repeated Diuron use is the primary driver for the evolution of resistance. researchgate.net |

| Initial Allele Frequency | The proportion of individuals in a weed population that initially carry resistance genes. | A higher initial frequency of resistance alleles will lead to a faster evolution of resistance. cabidigitallibrary.org |

| Genetics of Resistance | The number of genes involved and their mode of inheritance (e.g., dominant, recessive). | Polygenic NTSR, involving multiple genes, can lead to a gradual but persistent increase in resistance. |

| Fitness Costs | The reproductive disadvantage of resistant individuals in the absence of the herbicide. | The presence of fitness costs can slow the spread of resistance and may cause a decline in resistance frequency if Diuron use is discontinued. nih.gov |

| Gene Flow | The transfer of resistance genes between populations via pollen or seeds. | Gene flow can accelerate the spread of Diuron resistance to new areas and populations. cabidigitallibrary.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Computational Approaches to SAR/QSAR Modeling

Computational methods are integral to understanding how the structural features of 1-(3,4-Dichlorophenyl)-3-isopropylurea and related phenylurea herbicides influence their biological actions. These approaches allow for the prediction of activity and provide insights into the molecular properties governing efficacy and interactions with biological systems. nih.gov

Molecular Descriptors for Activity Prediction (e.g., Lipophilicity, Electronic Properties, Molecular Geometry)

Molecular descriptors are numerical values that characterize the properties of a molecule, enabling the development of predictive QSAR models. mdpi.comresearchgate.net For phenylurea herbicides, including this compound, several classes of descriptors are crucial for predicting activity. Key descriptors include hydrophobicity (log P), spatial, and electronic properties. nih.gov

Hydrophobicity, often expressed as log P, is a critical factor. nih.gov Studies on phenylurea herbicides have revealed that hydrophobicity can have a quadratic correlation with antibody recognition, indicating an optimal range for this property. nih.gov Electronic descriptors, which describe the electronic aspects of the molecule, and spatial descriptors are also key in determining the toxicity and activity of these compounds. nih.gov The interplay of these descriptors dictates the molecule's behavior, from environmental fate to its interaction with biological targets. researchgate.net

Below is an interactive table summarizing key molecular descriptors and their significance in predicting the activity of phenylurea herbicides.

| Descriptor Class | Specific Descriptor | Significance in Activity Prediction |

| Lipophilicity | Log P (Octanol-Water Partition Coefficient) | Influences absorption, transport, and binding to hydrophobic pockets in target proteins. A quadratic correlation is often observed in antibody interactions. nih.gov |

| Electronic Properties | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons and is a determinant in antigen-antibody reactions. nih.govucsb.edu |

| Molecular Polarisability | Affects non-covalent interactions, such as van der Waals forces, which are crucial for binding to target sites. researchgate.netucsb.edu | |

| Dipole Moment | Influences solubility and the strength of electrostatic interactions with biological targets. | |

| Molecular Geometry | Molecular Shape and Size | Determines the steric fit of the molecule into the active site of a target enzyme or the binding pocket of an antibody. nih.gov |

| 3D Configuration | The three-dimensional arrangement of atoms is critical for matching the active pocket of an antibody or receptor. nih.gov |

Quantum Chemical Calculations in Structure-Activity Studies

Quantum chemical calculations provide fundamental insights into the electronic structure and geometry of molecules, which are essential for understanding their reactivity and interactions. ucsb.edudigitellinc.com Methods like Density Functional Theory (DFT) are widely used to study phenylurea herbicides. nih.govnih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular structures, determine three-dimensional conformations, and analyze the molecular electrostatic potential (ESP). nih.govnih.govmdpi.comresearchgate.net The ESP is particularly valuable as it helps visualize the charge distribution on the molecule's surface, identifying regions that are likely to engage in electrostatic interactions with a biological target. nih.govnih.gov Furthermore, these calculations can determine frontier molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and its role as an electron donor or acceptor. nih.govucsb.edu For phenylurea herbicides, the energy of the LUMO has been shown to be a relevant determinant for antibody recognition. nih.gov

Correlation of Molecular Structure with Herbicidal Efficacy

The herbicidal action of this compound, like other phenylurea herbicides, is primarily based on the inhibition of photosynthesis. researchgate.netsemanticscholar.org These compounds act as inhibitors of Photosystem II (PSII) by binding to the QB site of the D1 protein, thereby blocking the photosynthetic electron transport chain. researchgate.netnih.gov

The molecular structure of phenylurea herbicides is critical to their efficacy. The key structural components are:

The Dichlorophenyl Ring: The 3,4-dichloro substitution pattern on the phenyl ring is crucial for high herbicidal activity. The number and position of chlorine atoms significantly affect the binding affinity to the D1 protein. semanticscholar.org

The Urea (B33335) Bridge (-NH-CO-N-): This group is essential for binding, often forming hydrogen bonds with amino acid residues, such as His215, in the QB binding niche of the D1 protein. nih.gov

The table below outlines the relationship between structural features of phenylurea herbicides and their herbicidal activity.

| Structural Feature | Role in Herbicidal Efficacy |

| Phenyl Ring Substituents (e.g., 3,4-dichloro) | Determines electronic properties and influences binding affinity to the D1 protein. The number and position of halogens are critical. semanticscholar.org |

| Urea Moiety | Essential for forming hydrogen bonds with key amino acid residues (e.g., His215, Ser264) in the PSII QB binding site. nih.gov |

| N-Alkyl Substituents (e.g., isopropyl) | Modulates hydrophobicity, affecting transport to the target site and steric fit within the binding pocket. nih.gov |

Influence of Structural Modifications on Metabolic Susceptibility

The persistence and efficacy of a herbicide are significantly influenced by its susceptibility to metabolism by the target weed, as well as by other organisms in the environment like soil microbes and non-target plants. nih.govnih.gov For phenylurea herbicides, the primary metabolic pathways involve cytochrome P450 monooxygenases and include N-dealkylation and hydroxylation of the aromatic ring. core.ac.uk

The structure of this compound directly impacts its metabolic fate.

N-Isopropyl Group: Compared to N,N-dimethyl analogues like diuron, the N-isopropyl group in this compound can alter the rate and pathway of N-dealkylation. The bulkier isopropyl group may be metabolized differently than two separate methyl groups. Studies on isoproturon (B30282) show that metabolism can involve both N-demethylation and hydroxylation. nih.gov The initial step is often the removal of one of the alkyl groups from the terminal nitrogen atom. core.ac.uk

Dichlorophenyl Ring: The chlorine atoms on the phenyl ring make it less susceptible to aromatic hydroxylation. However, hydroxylation can still occur, and the position of the hydroxyl group can be influenced by the existing substituents.

The ability of a plant to metabolize a herbicide is a key mechanism of resistance. nih.gov Structural modifications that decrease the rate of metabolic degradation can enhance the herbicide's potency and persistence. Conversely, some metabolic transformations can lead to products with altered toxicity. core.ac.uk For instance, the degradation of phenylureas by soil fungi can involve successive N-dealkylation, leading to the formation of substituted anilines like 3,4-dichloroaniline (B118046). nih.gov

Substructure-Activity Relationships in Antigen-Antibody Interactions

The principles of SAR and QSAR are also applied to understand the interactions between small molecules like this compound (acting as a hapten) and antibodies, which is fundamental for the development of immunoassays for environmental monitoring. nih.govnih.gov Antibodies raised against one specific phenylurea hapten often show cross-reactivity with structurally similar analogues. nih.govnih.gov

The recognition of phenylurea herbicides by an antibody is highly dependent on specific substructures:

Common Phenylurea Moiety: This core structure often serves as the primary epitope recognized by the antibody. nih.gov

Substituents on the Phenyl Ring and Urea Nitrogen: These groups modulate the binding affinity. The 3D configuration of the molecule must match the antibody's active pocket. nih.govresearchgate.net Differences in these substituents are responsible for the varying degrees of cross-reactivity observed in immunoassays. nih.govresearchgate.net For example, a change from a methyl group to a methoxy (B1213986) group at the terminal nitrogen can cause a significant decline in antibody binding activity. nih.govresearchgate.net

Computational studies have shown that the geometrical and electrostatic properties on the van der Waals surface of the substituents play a critical role in the antibody-phenylurea recognition process. nih.govnih.gov QSAR models have demonstrated that hydrophobicity (log P) and the lowest unoccupied molecular orbital energy (ELUMO) of the phenylurea molecules are major factors governing antibody recognition. nih.gov

Advanced Analytical Methodologies for Characterization and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of phenylurea herbicides from complex environmental and biological samples. Due to the thermal instability of many phenylurea compounds, liquid chromatography is often preferred over gas chromatography for the parent compound, though GC is valuable for analyzing certain metabolites. newpaltz.k12.ny.usnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of 1-(3,4-Dichlorophenyl)-3-isopropylurea. newpaltz.k12.ny.us Its versatility allows for the separation of a wide range of phenylurea herbicides in a single analysis. nih.govacs.org Common methods utilize reverse-phase chromatography with a C18 column and an acetonitrile-water gradient as the mobile phase. nih.govacs.orgchromatographyonline.com

Detection is frequently accomplished using an ultraviolet (UV) detector or a more sophisticated Diode Array Detector (DAD). nih.govacs.orgchromatographyonline.com For UV detection, wavelengths are often set around 210 nm or 245 nm to achieve optimal sensitivity for the phenylurea class of compounds. nih.govchromatographyonline.comchromatographyonline.com The U.S. Environmental Protection Agency (EPA) Method 532, for instance, outlines the determination of phenylurea compounds in drinking water using solid-phase extraction (SPE) followed by HPLC with UV detection. newpaltz.k12.ny.us To enhance sensitivity and specificity, post-column photolysis and derivatization (PPD) systems can be coupled with fluorescence detection. nih.govacs.orgnih.gov This involves the photolytic conversion of phenylureas into monoalkylamines, which are then derivatized to form fluorescent isoindoles. nih.govacs.org

The performance of these HPLC methods is characterized by low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range, making them suitable for trace analysis in environmental water samples. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Analytical Column | C18 Reverse-Phase | nih.govacs.orgchromatographyonline.com |

| Mobile Phase | Acetonitrile-Water Gradient | nih.govacs.orgchromatographyonline.com |

| Flow Rate | ~1.0 - 1.5 mL/min | acs.orgchromatographyonline.comchromatographyonline.com |

| Detection | UV or Diode Array Detector (DAD) | nih.govacs.orgchromatographyonline.com |

| Detection Wavelength | 210 nm or 245 nm | nih.govchromatographyonline.comchromatographyonline.com |

| Method Detection Limits (MDLs) | 4 to 40 ng/L | nih.gov |

Direct analysis of thermally unstable phenylurea herbicides like this compound by Gas Chromatography (GC) is generally not feasible without a derivatization step. newpaltz.k12.ny.uschromatographyonline.com However, GC-MS is a powerful tool for identifying and quantifying its metabolites, which may be more amenable to GC analysis. nih.gov

A common approach for residue analysis involves the hydrolysis of the parent compound and related phenylureas to their corresponding aniline (B41778) derivative. researchgate.net For this compound, this yields 3,4-dichloroaniline (B118046). This metabolite can then be extracted and analyzed by GC-MS. researchgate.net This technique is particularly useful for quantifying total residues as a single analyte. In toxicological and metabolic studies, GC-MS has been used to identify metabolites in biological samples, although liquid chromatography-mass spectrometry (LC-MS) is often preferred due to the thermolability of the parent compound and some of its intermediate metabolites. nih.govresearchgate.net The primary metabolic pathways identified include demethylation and hydroxylation. nih.govresearchgate.net

| Application | Methodology | Target Analyte | Reference |

|---|---|---|---|

| Residue Analysis | Alkaline hydrolysis followed by steam distillation-extraction and GC-MS analysis | 3,4-Dichloroaniline | researchgate.net |

| Metabolite Profiling | Extraction from biological matrices (plasma, urine) and analysis | Demethylated and hydroxylated metabolites | nih.govresearchgate.net |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule's structure. uobasrah.edu.iqnih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the dichlorophenyl ring, the N-H protons of the urea (B33335) linkage, and the protons of the isopropyl group. Similarly, the ¹³C NMR spectrum would provide signals corresponding to each unique carbon atom in the aromatic ring, the urea carbonyl group, and the isopropyl group. rsc.org This detailed structural information is crucial for confirming the identity of the synthesized compound or for identifying unknown metabolites and degradation products.

| Nucleus | Structural Fragment | Expected Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~7.0 - 7.5 | rsc.org |

| ¹H | Urea (N-H) | Variable, depends on solvent and concentration | rsc.org |

| ¹H | Isopropyl (CH) | ~3.7 - 3.8 | rsc.org |

| ¹H | Isopropyl (CH₃) | ~1.1 | rsc.org |

| ¹³C | Carbonyl (C=O) | ~153 | rsc.org |

| ¹³C | Aromatic (Ar-C) | ~120 - 140 | rsc.org |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. uobasrah.edu.iqriverd.com For this compound, the IR spectrum would exhibit characteristic absorption bands for N-H stretching, C=O (Amide I) stretching of the urea group, and vibrations associated with the dichlorinated aromatic ring. uobasrah.edu.iq Raman spectroscopy, which relies on the scattering of light, also provides a unique spectroscopic fingerprint of the molecule and can be particularly useful for analysis in aqueous media. riverd.comunibo.it

Ultraviolet-Visible (UV/Vis) spectroscopy is based on the absorption of light by electrons in the molecule. The UV spectrum of this compound shows a characteristic absorption band between 230 and 270 nm, which is attributed to the π → π* transition of the aromatic ring. nih.gov The maximum absorbance (λmax) is typically observed around 248 nm. nih.gov This property is extensively used for the quantitative detection of the compound in HPLC analysis. chromatographyonline.com

| Technique | Vibration/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

|---|---|---|---|

| IR | N-H Stretch | ~3300 - 3500 | uobasrah.edu.iq |

| IR | C=O Stretch (Amide I) | ~1630 - 1680 | uobasrah.edu.iq |

| Raman | C=N Stretch (in tautomeric forms) | ~1598 (can shift with pH) | unibo.it |

| UV/Vis | π → π* (Aromatic Ring) | λmax ≈ 248 nm | nih.gov |

Immunoassay Development for Phenylurea Detection

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), have emerged as rapid, sensitive, and cost-effective screening tools for the detection of phenylurea herbicides. tandfonline.comtandfonline.comnih.gov These methods are based on the specific binding of an antibody to the target analyte. Both polyclonal and monoclonal antibodies have been developed against this compound. acs.orgrsc.orgacs.org

The development of these assays involves synthesizing haptens (small molecules that elicit an immune response only when attached to a large carrier like a protein) that mimic the structure of the target herbicide. acs.org The performance of an immunoassay is typically characterized by its semi-inhibitory concentration (IC₅₀), which is the concentration of the analyte that causes a 50% reduction in the signal, and its limit of detection (LOD). rsc.org

Immunoassays have been developed in various formats, including laboratory-based microwell plate assays and field-portable formats like immunochromatographic strips. tandfonline.comtandfonline.comrsc.org For instance, a time-resolved fluorescence immunoassay (TR-FIA) has been developed with a sensitivity of 20 ng/L. acs.orgnih.gov Monoclonal antibody-based immunochromatographic strips have been created with visual detection limits in the range of 5 to 10 ng/mL for water and sugarcane samples, respectively. rsc.org These assays provide a valuable tool for rapid, on-site screening of environmental contamination. tandfonline.comtandfonline.comrsc.org

| Assay Type | Antibody Type | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Time-Resolved Fluoroimmunoassay (TR-FIA) | Polyclonal | Sensitivity (LOD) | 20 ng/L | acs.orgnih.gov |

| Immunochromatographic Assay (ICA) Strip | Monoclonal | IC₅₀ | 0.28 ng/mL | rsc.org |

| Immunochromatographic Assay (ICA) Strip | Monoclonal | LOD | 0.07 ng/mL | rsc.org |

| Field Assay (Polystyrene tubes) | - | LOD | 0.15 ppb (ng/mL) | tandfonline.comtandfonline.com |

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunochemical technique for the detection and quantification of a vast array of substances, including pesticides like isoproturon (B30282). mybiosource.com This method leverages the high specificity of the binding between an antibody and its target antigen. For small molecules such as isoproturon, which are not immunogenic on their own, a competitive ELISA format is typically employed. nih.govnih.gov

The fundamental principle of a competitive ELISA for isoproturon involves the competition between the free isoproturon in a sample and a labeled isoproturon conjugate (the tracer) for a limited number of specific antibody binding sites. nih.gov In a typical procedure, antibodies specific to isoproturon are immobilized on the surface of a microtiter plate. The environmental sample suspected of containing isoproturon is then added to the wells, along with a known amount of an isoproturon-enzyme conjugate. After an incubation period, any unbound reagents are washed away. A substrate is then added, which reacts with the enzyme of the bound tracer to produce a measurable signal, often a color change. The intensity of this signal is inversely proportional to the concentration of isoproturon in the sample; a weaker signal indicates a higher concentration of the herbicide in the sample, as it has outcompeted the enzyme-labeled isoproturon for antibody binding sites. nih.gov

The development of an ELISA for isoproturon requires the production of specific antibodies. This is achieved by first synthesizing a hapten, a derivative of the isoproturon molecule that can be covalently linked to a larger carrier protein, such as thyroglobulin or bovine serum albumin. nih.govresearchgate.net This protein-hapten conjugate is then used to immunize animals, typically sheep or mice, to elicit an immune response and the production of antibodies that can recognize and bind to the isoproturon molecule. nih.govnih.gov

ELISAs developed for isoproturon have demonstrated high sensitivity, with detection limits as low as 0.03 micrograms per liter (µg/L), allowing for the direct determination of the herbicide in various water samples. nih.gov This level of sensitivity is crucial for monitoring water quality and ensuring compliance with regulatory limits for pesticide residues in drinking water.

A critical aspect of any immunoassay is its specificity, which is determined by the cross-reactivity of the antibody with structurally related compounds. For an anti-isoproturon antibody, it is important to assess its binding affinity for other phenylurea herbicides. Studies have shown that antibodies raised against isoproturon can exhibit some degree of cross-reactivity with other phenylureas. The degree of cross-reactivity is dependent on the structural similarity of the competing compound to isoproturon.

Below is an interactive table detailing the cross-reactivity of a polyclonal anti-isoproturon antibody with other phenylurea herbicides.

| Compound | Cross-Reactivity (%) |

|---|---|

| Isoproturon | 100 |

| Chlorbromuron | < 0.1 |

| Fluometuron | < 0.1 |

| Monolinuron | < 0.1 |

Quantitative Structure-Activity Relationships in Immunoassay Recognition

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net In the context of immunoassays for phenylurea herbicides, QSAR models can provide valuable insights into the molecular properties that govern the recognition of these compounds by specific antibodies. nih.gov By understanding these relationships, it is possible to predict the binding affinity (and thus the cross-reactivity) of new or untested phenylurea compounds and to aid in the design of more specific immunoassays.

A study focusing on the immunoassay of 12 different phenylurea herbicides established a two-dimensional QSAR (2D-QSAR) model to understand the antigen-antibody interactions. nih.gov This model revealed that the primary factors influencing the antibody's recognition of the phenylurea molecules are their hydrophobicity and their electronic properties. nih.gov

Specifically, the hydrophobicity of the phenylurea herbicides, represented by the logarithm of the octanol-water partition coefficient (log P), was found to have a significant impact on antibody recognition. nih.gov Another critical factor identified was the energy of the lowest unoccupied molecular orbital (ELUMO), which is an indicator of the molecule's ability to accept electrons. nih.gov

The developed 2D-QSAR model was expressed by the following equation:

log(1/IC50) = -0.50(log P)2 + 3.17log P - 1.13ELUMO - 3.73

This equation demonstrates a quadratic relationship between the hydrophobicity (log P) and the binding affinity (expressed as the logarithm of the inverse of the half-maximal inhibitory concentration, IC50), and a linear relationship with the ELUMO. The model showed strong predictive ability, with a cross-validation q2 value of 0.820. nih.gov

The following interactive table presents the experimental IC50 values and the key molecular descriptors (log P and ELUMO) for a series of phenylurea herbicides, which were used to build the QSAR model.

| Compound | IC50 (µg/L) | log P | E-LUMO (eV) |

|---|---|---|---|

| Metoxuron | 1.7 | 1.64 | 0.61 |

| Monuron | 2.5 | 1.88 | 0.66 |

| Fenuron | 3.5 | 1.02 | 0.82 |

| Chlortoluron | 4.2 | 2.41 | 0.65 |

| Metobromuron | 5.5 | 2.43 | 0.69 |

| Isoproturon | 12.4 | 2.84 | 0.63 |

| Diuron | 18.1 | 2.85 | 0.64 |

| Linuron | 20.5 | 3.22 | 0.68 |

| Chloroxuron | 22.7 | 3.28 | 0.63 |

| Buturon | 34.5 | 3.41 | 0.64 |

| Chlorbromuron | 45.2 | 3.43 | 0.68 |

| Neburon | 920.7 | 4.32 | 0.63 |

These QSAR studies provide a deeper understanding at the molecular level of how structural variations within the phenylurea herbicide family affect their interaction with antibodies. This knowledge is not only academically significant but also has practical applications in the development of highly specific and sensitive immunoassays for environmental monitoring. nih.gov

Environmental Fate and Transport Processes

Persistence and Environmental Half-Lives in Soil and Aquatic Systems

The persistence of 1-(3,4-Dichlorophenyl)-3-isopropylurea, commonly known as Diuron, in the environment is a significant factor in its potential for long-term impact. Its stability varies considerably depending on the environmental matrix (soil or water) and the specific conditions present, such as microbial activity, temperature, and sunlight exposure.

In soil, Diuron is generally considered to be moderately to highly persistent. orst.edu The primary mechanism for its dissipation from soil is microbial degradation. The field dissipation half-life is frequently cited as 90 days on average, but this value is highly variable, with reported ranges from one month to one year. orst.eduwa.gov At higher application rates, phytotoxic residues may persist for more than a single growing season. In aerobic soil metabolism studies, the half-life has been reported as 372 days, while under anaerobic conditions, it can extend to 1000 days. epa.gov Conversely, another study noted aerobic soil half-lives between 40 and 89 days. apvma.gov.au This variability underscores the influence of local soil and climate conditions on the compound's breakdown. Photodegradation on the soil surface can be a significant dissipation route if the compound remains exposed for several days or weeks, with a calculated soil photolysis half-life of 173 days. epa.gov

In aquatic systems, microbial degradation is also the main driver of dissipation. canada.ca Diuron is stable to hydrolysis at pH levels of 5, 7, and 9. epa.gov While aqueous photolysis is generally not a primary degradation pathway, it can occur with a calculated half-life of 43 days. epa.gov In laboratory-based aquatic systems, degradation can be more rapid, with half-lives of 33 days in aerobic systems and 5 days in anaerobic systems. epa.gov However, other data suggests that Diuron can be very persistent in water, with a potential half-life greater than 182 days. apvma.gov.aucanada.ca In one study of water-sediment systems, the whole-system half-life ranged from 35 days to as long as 277 days, indicating that the compound can persist in both the water column and sediment. apvma.gov.au The chemical's stability and long half-life, which can range from 70 to over 1000 days depending on conditions, contribute to its detection in various water bodies. mdpi.com

| Environmental Compartment | Condition | Half-Life Value | Source |

|---|---|---|---|

| Soil (Field Dissipation) | Typical Average | 90 days | wa.gov |

| Soil (Field Dissipation) | Range | 30 - 365 days | orst.eduwa.gov |

| Soil | Aerobic Metabolism | 372 days | epa.gov |

| Soil | Anaerobic Metabolism | 1000 days | epa.gov |

| Soil | Photolysis | 173 days | epa.gov |

| Aquatic System | Aerobic Metabolism | 33 days | epa.gov |

| Aquatic System | Anaerobic Metabolism | 5 days | epa.gov |

| Aquatic System | General Persistence | >182 days | canada.ca |

| Water-Sediment System | Whole System | 35 - 277 days | apvma.gov.au |

| Water | Photolysis | 43 days | epa.gov |

Mobility and Leaching Potential in Soil Profiles

Diuron is recognized as a mobile herbicide in soil environments. Its potential to move through the soil profile and leach towards groundwater is influenced by several key factors, most notably soil type and organic matter content. orst.edu The compound's sorption to soil particles is highly correlated with the amount of organic matter present; consequently, leaching is more pronounced in soils with low organic matter content.

Other soil characteristics that facilitate Diuron's leaching include high water permeability, which is typical of coarse, sandy soils. The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, for Diuron ranges from 418 to 560 L/kg, which is considered relatively low and indicates a low to medium tendency to sorb to soils and sediments. epa.govnih.gov This moderate mobility contributes to its potential to move downward through the soil profile. wa.govepa.gov

Field studies have observed the movement of Diuron within the soil. In one study, residues were primarily found in the upper 0-20 cm of the soil layer. nih.gov However, under tilled conditions, the herbicide was detected at depths of 0-15 cm within 17 days of application, suggesting that agricultural practices like tillage can increase infiltration and enhance the potential for leaching. The persistence of Diuron, combined with its mobility, means it can remain a source of potential groundwater contamination over time. nerc.ac.uk Its degradation products, such as N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU), are generally less mobile than the parent compound. orst.edunerc.ac.uk

Transport to Surface and Groundwater Systems

Due to its combined characteristics of persistence and mobility in soil, Diuron is prone to off-site transport into both surface and groundwater systems. canada.capublications.qld.gov.au This movement is a critical aspect of its environmental fate and has led to its frequent detection in water resources in various regions. epa.govmdpi.com

The primary pathway for Diuron to enter surface water bodies is through runoff from treated agricultural or non-agricultural lands. researchgate.net Rainfall events can wash the herbicide from soil surfaces into nearby streams, rivers, and lakes. nih.gov Studies have shown that even months after application, Diuron concentrations in overland flow can be significant. Surface runoff during rainy seasons has been identified as a transport mechanism, although it may only account for a small percentage of the total applied herbicide. nih.gov

Transport to groundwater occurs through leaching, the downward movement of the compound through the soil profile with percolating water. researchgate.net Diuron is known to leach through soil, and its presence in groundwater is often associated with use in areas with permeable soils and shallow water tables. wa.govepa.gov Its detection in groundwater samples confirms its potential for vertical transport. orst.eduepa.govpublications.qld.gov.au For instance, Diuron has been detected in California groundwater, where it is regulated as a known contaminant. The presence of contaminated runoff entering conduits like dry wells can also provide a direct pathway for transport to groundwater.

Volatilization Dynamics from Environmental Matrices

Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is not considered a significant dissipation pathway for Diuron from environmental matrices like soil or water. researchgate.netherts.ac.uk This is primarily due to its inherent physicochemical properties.

Diuron has a very low vapor pressure (6.90 x 10⁻⁸ mm Hg at 25°C) and a low Henry's Law Constant (5.10 x 10⁻¹⁰ atm m³ mol⁻¹). The low vapor pressure indicates that it does not readily evaporate from surfaces, and the low Henry's Law Constant signifies a low tendency to partition from water into the air. Consequently, Diuron is unlikely to be dispersed over large areas in the air.

Computational and Theoretical Studies on Molecular Interactions and Dynamics

Homology Modeling and Molecular Docking Simulations of Enzyme-Ligand Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ijpsr.com This method is instrumental in rational drug design. nih.gov For target proteins where an experimental structure is unavailable, homology modeling can first be employed to generate a reliable three-dimensional model based on the amino acid sequence of the target and the known structure of a homologous protein. nih.govnih.gov

In the context of 1-(3,4-Dichlorophenyl)-3-isopropylurea, docking simulations are used to explore its potential binding modes within the active sites of various enzymes. Phenylurea derivatives have been studied as inhibitors for several enzymes, including penicillin-binding protein 4, indoleamine 2,3-dioxygenase 1 (IDO1), and soluble epoxide hydrolase (sEH). ijpsr.comnih.govnih.gov

Docking studies on similar 1,3-disubstituted ureas reveal a common binding pattern. The central urea (B33335) moiety is critical for forming key interactions, acting as both a hydrogen bond donor (N-H groups) and acceptor (carbonyl oxygen). ijpsr.com For instance, in a simulation with sEH, the carbonyl oxygen of a urea derivative formed hydrogen bonds with two tyrosine residues (TYR381 and TYR465) in the active site. ijpsr.com Similarly, docking of phenylurea-based IDO1 inhibitors showed hydrogen bonding with Ser167 and a π-interaction with Tyr126. nih.gov

For this compound, simulations would predict that the dichlorophenyl group occupies a hydrophobic pocket, while the isopropyl group contributes to van der Waals interactions. The urea core would anchor the molecule in the active site through specific hydrogen bonds. A study that docked the closely related herbicide Diuron with Human Serum Albumin (HSA) found a binding energy of -27.57 kJ/mol, indicating a strong and spontaneous interaction. shd-pub.org.rs

Table 1: Predicted Interactions for this compound in an Enzyme Active Site (Hypothetical)

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Urea N-H (phenyl side) | Hydrogen Bond Donor | Asp, Glu, Ser |

| Urea N-H (isopropyl side) | Hydrogen Bond Donor | Asp, Glu, Ser |

| Urea C=O | Hydrogen Bond Acceptor | Tyr, Ser, Asn, Gln |

| 3,4-Dichlorophenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the assessment of conformational stability and the refinement of binding modes obtained from docking. mdpi.com Following molecular docking, an MD simulation of the enzyme-ligand complex is typically performed to evaluate its stability. frontiersin.org

These simulations are crucial for validating the interactions predicted by docking. They can reveal the persistence of key hydrogen bonds, the flexibility of the ligand within the active site, and the role of water molecules in mediating interactions. For urea-based inhibitors, MD simulations help confirm that the central urea scaffold maintains its anchoring hydrogen bonds, which is essential for potent inhibition. frontiersin.org

Binding Free Energy Calculations for Molecular Recognition

To quantify the binding affinity between a ligand and a protein, binding free energy calculations are performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used "end-state" methods that estimate the free energy of binding from MD simulation snapshots. frontiersin.orgnih.gov

The binding free energy (ΔG_bind) is calculated by considering the energies of the complex, the free protein, and the free ligand. This value is composed of several terms, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. frontiersin.org These calculations provide a more accurate ranking of potential inhibitors than docking scores alone and often correlate well with experimental data. chemrxiv.org

For this compound, MM/GBSA calculations would be applied to the trajectory generated from the MD simulation of its complex with a target enzyme. Studies on other small molecule inhibitors have demonstrated that van der Waals and electrostatic interactions are often the primary driving forces for binding. frontiersin.org The results can be used to compare its binding affinity against other derivatives, guiding further optimization in drug discovery projects. wustl.edufrontiersin.org

Table 2: Example Components of MM/GBSA Binding Free Energy Calculation

| Energy Component | Description | Typical Contribution |

|---|---|---|

| ΔE_vdw | Van der Waals energy | Favorable (negative) |

| ΔE_elec | Electrostatic energy | Favorable (negative) |

| ΔG_polar | Polar solvation energy | Unfavorable (positive) |

| ΔG_nonpolar | Nonpolar solvation energy | Favorable (negative) |

| ΔG_bind | Total Binding Free Energy | Sum of components |

Conformational Landscapes and Rotational Barriers of Substituted Ureas

The biological activity of flexible molecules like this compound is highly dependent on their conformational preferences. N-alkyl-N'-aryl ureas can adopt different conformations due to rotation around the C-N bonds of the urea group. nih.gov The two primary conformations are typically referred to as trans-trans and cis-trans, based on the orientation of the substituents relative to the carbonyl group. nih.govresearchgate.net

Computational studies on N-phenyl-N'-cyclopentyl urea have shown that the trans-trans and cis-trans conformations can be of nearly equal energy. nih.gov The cis-trans conformer can be further stabilized by an intramolecular hydrogen bond. nih.gov For this compound, a similar conformational landscape is expected.

The energy required to rotate around these bonds, known as the rotational barrier, determines the rate of interconversion between conformers. Quantum chemical calculations have been used to determine these barriers for various substituted ureas. osti.govresearchgate.net

Table 3: Calculated Rotational Barriers for Related Urea Fragments

| Bond Rotation | Compound Type | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| C(sp2)-N (Amide Bond) | Phenylurea | MP2 | 8.6 - 9.4 | osti.govresearchgate.net |

| C(sp2)-N (Amide Bond) | Alkylureas | MP2 | 8.6 - 9.4 | osti.govresearchgate.net |

| N-C(sp3) (Isopropyl) | Isopropylurea | MP2 | 6.0 | osti.govresearchgate.net |

These data indicate a significant energy barrier for rotation around the C-N amide bonds, suggesting that the urea group is largely planar and that different conformers may be stable at room temperature. researchgate.net The rotation of the terminal isopropyl and dichlorophenyl groups is less hindered. osti.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. rsc.org These calculations provide information on electron distribution, molecular orbitals, and chemical reactivity. shd-pub.org.rs

For phenylurea herbicides like Diuron, which is structurally similar to the title compound, DFT calculations have been used to analyze chemical bonding and atomic charges. shd-pub.org.rs Such studies show that the electrostatic interactions are a major component of the total bond energy between the urea fragment and the benzene (B151609) ring. shd-pub.org.rs The distribution of Mulliken atomic charges reveals the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to determine the molecule's electronic energy gap, which relates to its chemical stability and reactivity. The molecular electrostatic potential (MEP) map visually identifies the positive (electron-deficient) and negative (electron-rich) regions of the molecule, predicting sites for hydrogen bonding and other electrostatic interactions. tandfonline.com For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential around the N-H protons, confirming their roles as a hydrogen bond acceptor and donors, respectively.

Q & A

Q. What are the optimized synthetic routes for 1-(3,4-Dichlorophenyl)-3-isopropylurea, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 3,4-dichloroaniline with isopropyl isocyanate under controlled conditions. Key parameters include solvent choice (e.g., polar aprotic solvents like DMF), temperature (40–60°C), and catalyst use (e.g., triethylamine). Evidence from related urea derivatives suggests that optimizing stoichiometry and reaction time minimizes by-products like HCl, which can be recovered for eco-friendly synthesis . Purification via recrystallization or column chromatography is critical for achieving >95% purity. Characterization by HPLC and NMR (¹H/¹³C) confirms structural integrity and quantifies impurities .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for CH). ¹³C NMR confirms carbonyl (C=O at ~155 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 287.05 for C₁₀H₁₁Cl₂N₂O).

- FTIR : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) are diagnostic. Cross-referencing with PubChem data ensures accuracy .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing 3,4-dichlorophenyl group activates the urea moiety toward nucleophilic attack. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. For example, the carbonyl carbon is electrophilic, favoring reactions with amines or alcohols. Solvent effects (e.g., dielectric constant) and steric hindrance from the isopropyl group must be modeled to refine reaction pathways .

Advanced Research Questions

Q. What strategies reconcile contradictory data in solvent-dependent stability studies of this compound?

Methodological Answer: Discrepancies in stability (e.g., hydrolysis rates in aqueous vs. nonpolar solvents) arise from differences in experimental conditions. Controlled studies should:

- Standardize temperature, pH, and ionic strength.

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.

- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation pathways. Cross-validation via isotopic labeling (e.g., D₂O for hydrolysis studies) clarifies mechanisms .

Q. How can computational modeling predict the environmental fate of this compound, and what parameters are critical for accuracy?

Methodological Answer: QSAR models or molecular dynamics simulations require inputs like:

- LogP (measure hydrophobicity; estimated at ~3.2 for this compound).

- Soil sorption coefficients (Koc) : Determined via batch equilibrium experiments.

- Photodegradation half-life : Assessed using UV-Vis spectra and radical trapping experiments. Evidence from atmospheric chemistry studies highlights the need to account for heterogeneous reactions (e.g., ozone interaction) and bioaccumulation potential .

Q. What experimental designs are optimal for elucidating the role of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive).

- Docking Studies : Employ AutoDock Vina to simulate binding affinities to target enzymes (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis : Validate key residues in the enzyme’s active site via site-directed mutagenesis. Reference methodologies from biochemical studies on similar ureas .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

Methodological Answer:

- Meta-analysis : Compare datasets across studies, noting variables like cell lines, exposure times, and controls.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Orthogonal Assays : Confirm activity via fluorescence-based assays or SPR (surface plasmon resonance).

- Proteomic Profiling : Identify off-target effects using mass spectrometry-based interactome mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.